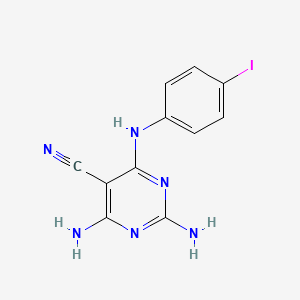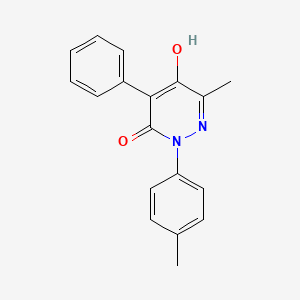![molecular formula C9H6ClN B12914603 Cyclohepta[b]pyrrole, 2-chloro- CAS No. 58053-20-6](/img/structure/B12914603.png)
Cyclohepta[b]pyrrole, 2-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chlorocyclohepta[b]pyrrole is a heterocyclic compound that contains a seven-membered ring fused to a pyrrole ring with a chlorine atom attached to the second carbon of the cyclohepta ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorocyclohepta[b]pyrrole can be achieved through various synthetic routes. One common method involves the reaction of cycloheptanone with pyrrole in the presence of a chlorinating agent such as thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
Industrial production of 2-chlorocyclohepta[b]pyrrole may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-chlorocyclohepta[b]pyrrole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of cycloheptane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or potassium thiolate, typically in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted cyclohepta[b]pyrrole derivatives.
Oxidation Reactions: Products include cyclohepta[b]pyrrole ketones or aldehydes.
Reduction Reactions: Products include reduced cyclohepta[b]pyrrole derivatives.
Applications De Recherche Scientifique
2-chlorocyclohepta[b]pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of novel materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-chlorocyclohepta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloroazaazulene
- 2-chlorocyclohepta[b]thiophene
- 2-chlorocyclohepta[b]furan
Uniqueness
2-chlorocyclohepta[b]pyrrole is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds. Its seven-membered ring fused to a pyrrole ring with a chlorine atom provides unique opportunities for chemical modifications and applications in various fields.
Propriétés
IUPAC Name |
2-chlorocyclohepta[b]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-6-7-4-2-1-3-5-8(7)11-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYZUNREKFJCBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(N=C2C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483311 |
Source


|
| Record name | Cyclohepta[b]pyrrole, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58053-20-6 |
Source


|
| Record name | Cyclohepta[b]pyrrole, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

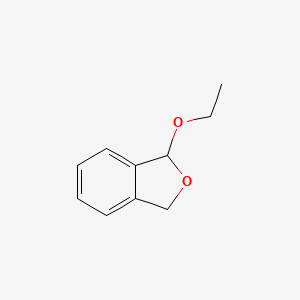
![3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B12914536.png)
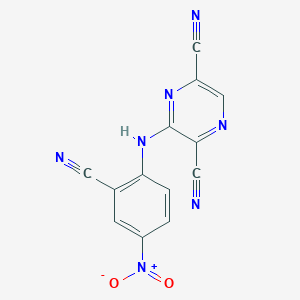
![6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B12914538.png)
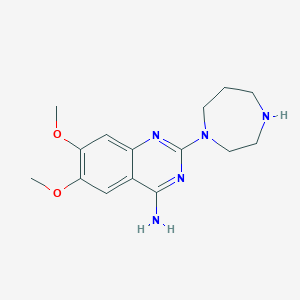
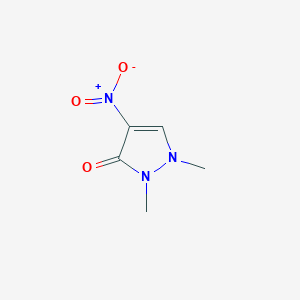
![2-[1-(Furan-2-yl)-2-nitroethoxy]oxane](/img/structure/B12914560.png)
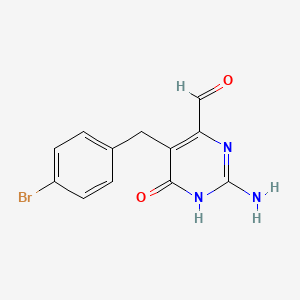
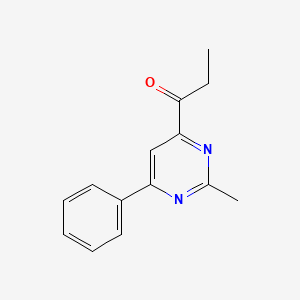
![5-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12914573.png)
